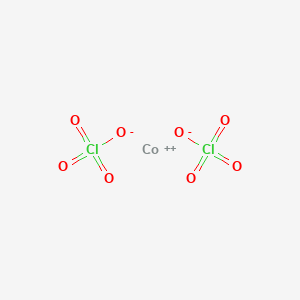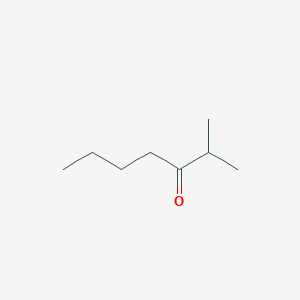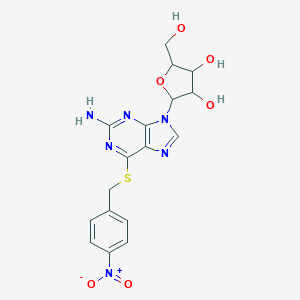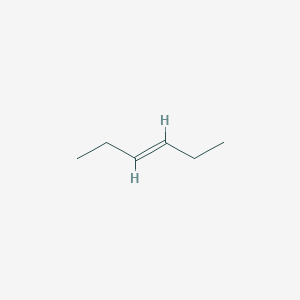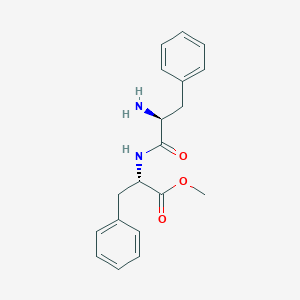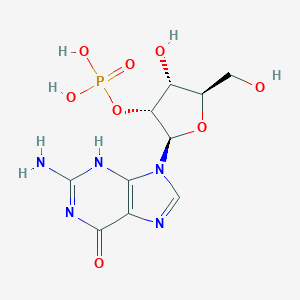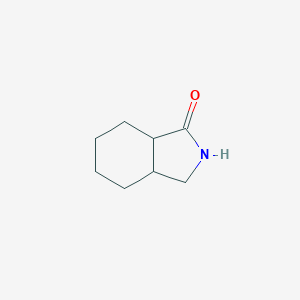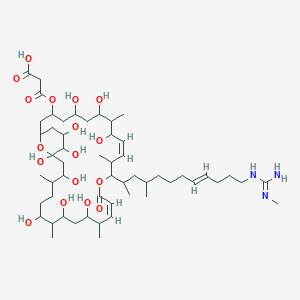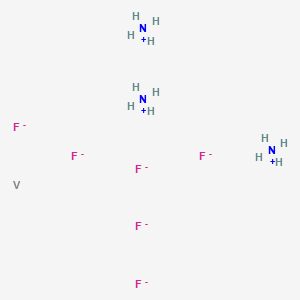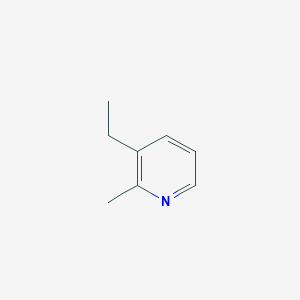
3-乙基-2-甲基吡啶
概述
描述
3-Ethyl-2-methylpyridine is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with an ethyl group at the third position and a methyl group at the second position
科学研究应用
3-Ethyl-2-methylpyridine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for biologically active molecules.
Medicine: It is explored for its potential therapeutic properties.
Industry: It is utilized in the production of agrochemicals, polymers, and fine chemicals.
作用机制
Target of Action
3-Ethyl-2-methylpyridine is a derivative of pyridine, which is a basic heterocyclic organic compound Pyridine derivatives have been found to interact with various targets such asCollagenase 3 and Stromelysin-1 . These enzymes play crucial roles in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
For instance, they can bind to the active sites of enzymes, altering their conformation and inhibiting their activity . The presence of the ring nitrogen in pyridine derivatives defines their reactivity .
Biochemical Pathways
For example, they can be involved in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is used in the synthesis of various organic compounds .
Result of Action
For instance, they can inhibit enzyme activity, alter cellular signaling pathways, and affect gene expression .
Action Environment
The action of 3-Ethyl-2-methylpyridine can be influenced by various environmental factors. For example, the presence of other substances, pH, temperature, and the specific characteristics of the biological environment can all affect the compound’s action, efficacy, and stability .
生化分析
Cellular Effects
A related compound, 2-Ethyl-3-hydroxy-6-methylpyridine, has been shown to increase nitric oxide production in cells and protect iron-sulfur clusters of the mitochondrial respiratory chain in heart, brain, and liver tissues of experimental animals
Molecular Mechanism
It’s known that pyridine derivatives can undergo various reactions such as reduction of the aromatic ring, oxidation of the aromatic ring, and oxidation of the alkyl group
Metabolic Pathways
Pyridine derivatives can be metabolized through various pathways involving different enzymes and cofactors
准备方法
Synthetic Routes and Reaction Conditions: 3-Ethyl-2-methylpyridine can be synthesized through several methods. One common approach involves the Chichibabin pyridine synthesis, which includes the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia . For instance, the reaction of acrolein and propionaldehyde with ammonia can yield 3-ethyl-2-methylpyridine .
Industrial Production Methods: Industrial production of 3-ethyl-2-methylpyridine typically involves the reaction of paraldehyde and ammonia in the presence of a catalyst. This reaction is conducted at elevated temperatures (200-300°C) and pressures (12-13 MPa), resulting in a yield of approximately 70% .
化学反应分析
Types of Reactions: 3-Ethyl-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it to dihydropyridine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.
相似化合物的比较
2-Methylpyridine: Similar structure but lacks the ethyl group at the third position.
3-Methylpyridine: Similar structure but lacks the ethyl group at the second position.
2,6-Lutidine: Contains two methyl groups at the second and sixth positions.
Uniqueness: 3-Ethyl-2-methylpyridine is unique due to the presence of both ethyl and methyl groups on the pyridine ring, which imparts distinct chemical and physical properties compared to its analogs .
属性
IUPAC Name |
3-ethyl-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-3-8-5-4-6-9-7(8)2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKDGABMFBCSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074841 | |
| Record name | 3-Ethyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14159-59-2, 27987-10-6 | |
| Record name | 3-Ethyl-2-methylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014159592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, ethylmethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027987106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PICOLINE, 3-ETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S6IRA9M3N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
